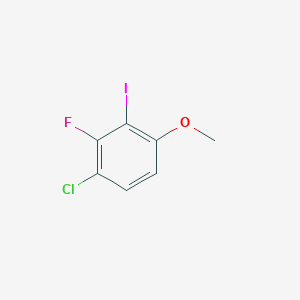

1-Chloro-2-fluoro-3-iodo-4-methoxybenzene

描述

Structure

2D Structure

属性

IUPAC Name |

1-chloro-2-fluoro-3-iodo-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOCPFHDNZFTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Functionalization Approach

- Starting Material: A methoxy-substituted benzene derivative is commonly used as the base substrate because the methoxy group is an ortho/para-directing activator, facilitating selective substitution at adjacent positions.

- Halogenation: Electrophilic aromatic substitution (EAS) reactions introduce halogens (Cl, F, I) in a controlled sequence. Fluorination is often introduced via nucleophilic aromatic substitution or selective fluorinating agents due to fluorine's unique reactivity.

- Iodination: Iodination is typically carried out via electrophilic aromatic substitution using iodine sources or via metal-free methods involving arylhydrazines and iodine in DMSO, which provide mild conditions and good regioselectivity.

- Chlorination: Chlorination is performed using chlorinating agents such as N-chlorosuccinimide or molecular chlorine under controlled conditions to avoid over-chlorination.

This multistep approach ensures each substituent is installed at the desired position with minimal side reactions.

Detailed Preparation Methods

Electrophilic Aromatic Substitution (EAS) for Halogenation

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Methoxylation | Phenol + methyl iodide, base | Formation of 4-methoxybenzene derivative |

| 2 | Fluorination | Selectfluor or nucleophilic substitution | Introduction of fluorine at position 2 |

| 3 | Iodination | I2, DMSO, 60 °C, 6 h | Selective iodination at position 3 |

| 4 | Chlorination | N-chlorosuccinimide or Cl2, controlled | Chlorination at position 1 |

This sequence is designed to exploit the directing effects of substituents and the reactivity of each halogenation step to achieve the desired substitution pattern.

Research Findings and Yields

- The metal- and base-free iodination method reported by ACS Omega (2018) demonstrates a mild and efficient synthesis of aryl iodides from arylhydrazines and iodine with yields typically above 70% under mild conditions (60 °C, 6 h).

- Industrial methods for halogenation often employ catalysts and optimized conditions to maximize yield and purity, though proprietary details are limited.

- Nickel-catalyzed carbonylation studies indicate that aryl iodides such as substituted iodobenzenes can be efficiently prepared and further functionalized with moderate to good yields (33–70%) under catalytic conditions, highlighting the versatility of aryl iodides in synthesis.

Data Table Summarizing Preparation Methods

| Preparation Step | Method/Reaction Type | Typical Reagents/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|---|

| Methoxylation | Methylation of phenol | Methyl iodide, base | 80–95 | Early step, directs further substitution |

| Fluorination | Nucleophilic aromatic substitution or Selectfluor | Selectfluor or KF, polar solvents | 60–85 | Requires activated ring or leaving group |

| Iodination | Electrophilic aromatic substitution or arylhydrazine method | I2, DMSO, 60 °C, 6 h | 70–90 | Mild, metal-free method preferred |

| Chlorination | Electrophilic aromatic substitution | N-chlorosuccinimide or Cl2, controlled | 65–85 | Careful control needed to avoid over-chlorination |

化学反应分析

Types of Reactions: 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: Both nucleophilic and electrophilic substitutions are common. For example, the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation can yield a quinone derivative.

科学研究应用

1-Chloro-2-fluoro-3-iodo-4-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its unique substituents.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. The presence of multiple halogens and a methoxy group can influence its reactivity and interaction with other molecules. For example, the electron-withdrawing nature of the halogens can make the benzene ring more susceptible to nucleophilic attack.

相似化合物的比较

Comparative Data Table

Key Findings and Implications

Substituent Position : The ortho/meta/para arrangement of halogens and methoxy groups significantly impacts electronic effects and reaction pathways. For example, methoxy at position 4 in the target compound activates the ring for electrophilic substitution, whereas trifluoromethoxy in analogs deactivates it .

Halogen Effects : Iodine’s large size and polarizability make it suitable for metal-catalyzed cross-couplings (e.g., Suzuki reactions), whereas bromine or chlorine analogs may require harsher conditions .

生物活性

1-Chloro-2-fluoro-3-iodo-4-methoxybenzene, with the chemical formula CHClFIO, is an aromatic compound notable for its diverse biological activities, primarily attributed to its unique structural features. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHClFIO |

| Molecular Weight | 256.47 g/mol |

| CAS Number | 72373-82-1 |

| Boiling Point | Not specified |

| Log P (octanol/water) | 3.42 |

The biological activity of this compound is influenced by its halogen substituents and the methoxy group, which enhance its reactivity and potential interactions with biological targets. The compound has been shown to interact with various enzymes and receptors, leading to significant biological effects.

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of halogens can stabilize enzyme-substrate complexes, thereby inhibiting enzymatic activity .

- Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. It induces apoptosis through mechanisms that involve the modulation of signaling pathways related to cell survival and death .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) showed that the compound significantly reduced cell viability, suggesting its potential as a lead compound in anticancer drug development .

- Mechanistic Studies : A study focusing on the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a selective inhibitor for CYP1A2, which is crucial for drug metabolism . This inhibition could lead to altered pharmacokinetics for co-administered drugs.

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that variations in the halogen substituents can significantly affect the biological potency of similar compounds. For instance, increasing electron-withdrawing characteristics enhances cytotoxicity .

常见问题

What are the most reliable synthetic routes for 1-chloro-2-fluoro-3-iodo-4-methoxybenzene?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential halogenation and methoxylation. A common approach is:

Methoxylation : Start with 2-fluoro-4-methoxybenzene. Introduce iodine via electrophilic aromatic substitution using I₂ and HNO₃ in acetic acid, leveraging the activating effect of the methoxy group .

Chlorination : Use SO₂Cl₂ or Cl₂ gas under controlled conditions, targeting the meta position relative to the methoxy group. Steric and electronic effects of adjacent substituents must be optimized to avoid over-chlorination .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is employed to isolate the product.

How can regioselectivity challenges be addressed when introducing multiple halogens?

Level: Advanced

Methodological Answer:

Regioselectivity is governed by:

- Directing Groups : The methoxy group (strong para/ortho director) competes with halogens (weak meta directors). Computational tools (DFT) predict substituent effects on electron density to optimize reaction conditions .

- Sequential Halogenation : Prioritize iodine introduction first due to its strong directing effect. Fluorine, introduced via diazonium salt intermediates, ensures minimal steric interference .

- Kinetic vs. Thermodynamic Control : Adjust temperature and solvent polarity (e.g., DMSO for kinetic control) to favor desired intermediates .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR :

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). Aromatic protons show splitting patterns reflecting adjacent halogens (e.g., doublets for ortho-fluoro) .

- ¹³C NMR : Halogens induce distinct deshielding; iodine’s heavy atom effect broadens signals .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion ([M]+) and fragmentation patterns (e.g., loss of Cl or I).

- IR : C-O stretch (~1250 cm⁻¹) for methoxy and C-F stretch (~1100 cm⁻¹) .

How can discrepancies in reaction yields under different catalytic systems be resolved?

Level: Advanced

Methodological Answer:

Yield variations often stem from:

- Catalyst Compatibility : Pd-based catalysts (e.g., Pd(PPh₃)₄) may deactivate in the presence of iodine. Screen alternatives like Ni(0) or Cu(I) for coupling steps .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates but may hinder catalyst turnover. Optimize solvent-catalyst pairs via Design of Experiments (DoE) .

- Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., dehalogenated species) and adjust stoichiometry .

What are the recommended safety protocols for handling this compound?

Level: Basic

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a respirator if vapor exposure is possible .

- Ventilation : Conduct reactions in a fume hood; install local exhaust ventilation for powder handling .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent halogen gas release .

How to design biological activity studies for antimicrobial potential?

Level: Advanced

Methodological Answer:

- Assay Selection : Use microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 1-chloro-2,4-dimethoxybenzene) to identify critical substituents .

- Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK293) to assess selectivity .

How to analyze compound stability under varying pH and temperature?

Level: Advanced

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC. Iodo-substituents are prone to hydrolysis at pH > 10 .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store at –20°C in amber vials to prevent photolytic dehalogenation .

What role does this compound play in pharmaceutical intermediate synthesis?

Level: Basic

Methodological Answer:

- Suzuki Coupling : The iodine substituent facilitates cross-coupling with boronic acids to build biaryl scaffolds for kinase inhibitors .

- Nucleophilic Substitution : Methoxy and chloro groups serve as leaving groups in SNAr reactions to introduce amines or thiols .

How can computational modeling predict reactivity for derivative synthesis?

Level: Advanced

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials and identify reactive sites. Iodo groups show high polarizability, influencing charge distribution .

- Docking Studies : Predict binding affinity with target proteins (e.g., CYP450 enzymes) to prioritize derivatives for synthesis .

What purification strategies address challenges with halogenated byproducts?

Level: Advanced

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。